(4Z)-5-(4-nitrophenyl)-4-[2-(2-nitrophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4Z)-3-(4-NITROPHENYL)-4-[2-(2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes nitrophenyl and hydrazinylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-3-(4-NITROPHENYL)-4-[2-(2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrophenylhydrazine with 2-nitrobenzaldehyde under acidic conditions to form the hydrazone intermediate. This intermediate is then cyclized with phenylhydrazine in the presence of a base to yield the final pyrazolone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-3-(4-NITROPHENYL)-4-[2-(2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrazolone derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-3-(4-NITROPHENYL)-4-[2-(2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its derivatives are being explored as potential drug candidates for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the synthesis of dyes and pigments due to its vibrant color properties. It is also used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (4Z)-3-(4-NITROPHENYL)-4-[2-(2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The nitrophenyl groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the hydrazinylidene group can form covalent bonds with nucleophilic sites in proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Carboxymethyl Chitosan: A biocompatible hydrogel with various biomedical applications.
Ringer’s Lactate Solution: A mixture used for fluid and electrolyte replacement.
Uniqueness
(4Z)-3-(4-NITROPHENYL)-4-[2-(2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its combination of nitrophenyl and hydrazinylidene groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H14N6O5 |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
5-(4-nitrophenyl)-4-[(2-nitrophenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H14N6O5/c28-21-20(23-22-17-8-4-5-9-18(17)27(31)32)19(14-10-12-16(13-11-14)26(29)30)24-25(21)15-6-2-1-3-7-15/h1-13,24H |
InChI Key |
UXUUVHIVGPKSTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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